molecular formula C8H7BrClN3 B8776513 7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B8776513
M. Wt: 260.52 g/mol
InChI Key: YKJSBXVOMDPZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C8H7BrClN3 and its molecular weight is 260.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

7-bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C8H7BrClN3/c1-3-5(9)6-7(11-3)8(10)13-4(2)12-6/h11H,1-2H3

InChI Key

YKJSBXVOMDPZKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=NC(=N2)C)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine from example A7 (10.90 g; 60.00 mmol) is dissolved in dichloromethane (120 mL). The stirred mixture is cooled to −10° C. Br2 (3.08 mL; 60.00 mmol) dissolved in dichloromethane (20 mL) is added dropwise within 25 minutes. The re-suiting precipitate is collected by suction filtration, suspended in Na2SO3 (5% solution) (100 mL) and is stirred for 30 minutes at ambient temperature. After filtratrion the product is dissolved in acetonitrile (1000 mL), refluxed for one hour and filtered while still hot. The solvent is removed under reduced pressure until the product starts to precipitate. Precipitation of the product is completed by addition of cyclohexane and cooling to 0° C. for several hours. The solid is collected by suction filtration, washed with cyclohexane and dried in vacuum at 50° C. over night to yield the title compound as a white solid.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
3.08 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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